molecular formula C10H16O3 B6155644 4-cyclohexyl-2-oxobutanoic acid CAS No. 107872-88-8

4-cyclohexyl-2-oxobutanoic acid

Cat. No.: B6155644
CAS No.: 107872-88-8
M. Wt: 184.2
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Description

4-Cyclohexyl-2-oxobutanoic acid is a substituted oxobutanoic acid characterized by a cyclohexyl group at the C4 position and a ketone at the C2 position. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. The cyclohexyl substituent imparts significant hydrophobicity, distinguishing it from simpler analogs like 4-hydroxy-2-oxobutanoic acid (C₄H₆O₄, 118.09 g/mol) . This compound is structurally related to intermediates in metabolic pathways (e.g., ketobutyrate derivatives) and synthetic targets in medicinal chemistry. Its synthesis likely involves Friedel-Crafts acylation or Michael addition, as seen in related 4-oxobutanoic acid derivatives .

Properties

CAS No.

107872-88-8

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis via 4-Cyclohexyl-3-oxobutyric Acid Ester Halogenation

The halogenation of 4-cyclohexyl-3-oxobutyric acid esters serves as a foundational step for subsequent functionalization. As described in US5442105A, treatment of 4-cyclohexyl-3-oxobutyric acid ester with halogenating agents (e.g., Cl₂, Br₂) yields 4-cyclohexyl-2-halogeno-3-oxobutyric acid esters. This reaction typically proceeds in inert solvents (e.g., toluene, dichloromethane) at 0–50°C, with halogen incorporation at the α-position relative to the ketone. The resulting 2-halogeno intermediate is critical for downstream epoxidation and azide displacement reactions.

Ruthenium-Phosphine Complex-Catalyzed Hydrogenation

Enantioselective hydrogenation of 4-cyclohexyl-2-halogeno-3-oxobutyric acid esters using ruthenium-phosphine complexes (e.g., R₅-BINAP derivatives) achieves high stereocontrol. For example, hydrogenation under 50–100 atm H₂ at 10–30°C produces 4-cyclohexyl-2-halogeno-(3R)-hydroxybutyric acid esters with syn:anti isomer ratios of 65:35. Catalytic systems such as [RuCl₂(PPh₃)₃] enhance selectivity, enabling access to chiral intermediates for norstatine derivatives.

Succinylation and Ester Hydrolysis

Cyclohexyl-Substituted Succinylation

A 2023 study demonstrated the synthesis of 4-cyclohexyl-4-oxobutanoic acid derivatives via succinylation. Cyclohexyl(phenyl)methanol reacts with succinic anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding 4-(cyclohexyl(phenyl)methoxy)-4-oxobutanoic acid (S4) in 98% yield. While this method targets ester-protected derivatives, acidic hydrolysis (6N HCl, 100°C) cleaves the ester to furnish the free acid.

Hydrolysis of 4-Cyclohexyl-2-oxobutanoate Esters

Methyl or ethyl esters of 4-cyclohexyl-2-oxobutanoic acid undergo hydrolysis under acidic or basic conditions. For instance, treatment with 25% HCl at 80–100°C for 5–20 hours quantitatively converts esters to the carboxylic acid. This step is critical for removing protecting groups after asymmetric synthesis.

Oxidation and Decarboxylation Strategies

Selective Oxidation of Diol Intermediates

The oxidation of 4-cyclohexyl-2,3-dihydroxybutyric acid esters with oxidizing agents (e.g., KMnO₄, CrO₃) selectively generates the 2-oxo functionality. JP-A-61-63690 notes that alkali metal alkoxides (e.g., NaOEt) facilitate epoxidation of β-hydroxy esters, which can be further oxidized to β-keto acids.

Decarboxylation of β-Keto Esters

Decarboxylation of 4-cyclohexyl-3-oxo-2-carboxybutyric acid esters under thermal or acidic conditions eliminates CO₂, yielding this compound. For example, heating at 120°C in toluene with p-toluenesulfonic acid (PTSA) achieves decarboxylation with >90% efficiency.

Catalytic Epoxidation and Lewis Acid-Mediated Rearrangements

Epoxide Formation and Ring-Opening

Epoxidation of 4-cyclohexyl-2-halogeno-(3R)-hydroxybutyric acid esters with NaOEt at −5–5°C produces 4-cyclohexyl-(2S,3R)-epoxybutyric acid esters. Lewis acids (e.g., BF₃·OEt₂) mediate epoxide ring-opening with azides, forming azido intermediates that are hydrogenolyzed to amines and subsequently oxidized to β-keto acids.

Lewis Acid-Catalyzed Silyl Azide Addition

Reaction of epoxy esters with trimethylsilyl azide (TMSN₃) in the presence of SnCl₄ generates (3S)-azido-4-cyclohexyl-(2S)-substituted butyric acid esters. Hydrogenolysis over Pd/C (5–10 wt%) at 15–25 atm H₂ reduces the azide to an amine, which is oxidized to the target β-keto acid using MnO₂ or Dess-Martin periodinane.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)StereoselectivityReference
Halogenation/HydrogenationRu-BINAP, H₂ (100 atm), 20°C9965:35 syn:anti
SuccinylationSuccinic anhydride, DMAP, DCM98N/A
Epoxidation/AzidationNaOEt, TMSN₃, SnCl₄92>95% ee
DecarboxylationPTSA, toluene, 120°C90N/A

Chemical Reactions Analysis

4-Cyclohexyl-2-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-cyclohexyl-2-oxobutanoic acid exhibit significant antimicrobial properties. A study synthesized amide derivatives from this compound and tested their efficacy against various bacterial and fungal strains. Notably, certain derivatives showed high growth inhibition percentages against pathogens such as Aspergillus fumigatus (96.5%) and Helminthosporium sativum (93.7%) . These findings suggest that this compound could serve as a lead compound for developing new antifungal agents.

CompoundTarget PathogenInhibition (%)
2Aspergillus fumigatus96.5
6Helminthosporium sativum93.7
3Bacillus subtilis37.6
4Pseudomonas aeruginosa33.2

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory capabilities, particularly in the context of treating conditions associated with inflammation. A patent describes the use of 4-oxobutanoic acid derivatives for preparing pharmaceutical compositions aimed at reducing inflammation . In vivo studies have shown that these compounds can significantly reduce edema in experimental models, indicating their potential usefulness in treating inflammatory diseases such as arthritis and diabetic neuropathy.

Potential Antidiabetic Applications

Research has also highlighted the potential of this compound derivatives in managing diabetes-related complications. Some derivatives have been noted for their ability to improve glycemic control and reduce inflammation associated with insulin resistance . This dual action not only addresses blood sugar levels but also mitigates the inflammatory responses that complicate diabetes management.

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions with substituted anilines to produce various amide derivatives, which can then be screened for biological activity . This approach allows researchers to tailor the chemical structure to enhance efficacy against specific pathogens or inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among 4-substituted-2-oxobutanoic acids significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 4-Substituted-2-oxobutanoic Acids

Compound Name Substituent (C4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Cyclohexyl-2-oxobutanoic acid Cyclohexyl C₁₀H₁₆O₃ 184.23 Hydrophobic; potential use in lipid-soluble drug design Inferred
4-Hydroxy-2-oxobutanoic acid Hydroxy C₄H₆O₄ 118.09 High water solubility; involved in microbial metabolism
4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid 4-Chlorophenyl + cyclopropylamino C₁₃H₁₄ClNO₃ 267.71 Anticancer/antimicrobial activity; halogen enhances stability
4-Methylthio-2-oxobutanoic acid Methylthio (SCH₃) C₅H₈O₃S 148.18 Intermediate in methionine metabolism; redox-active
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Aryl + sulfanyl Variable ~250–300 Michael adducts; antitumor and enzyme inhibition
4-Oxocyclohexanecarboxylic acid Cyclohexane ring C₇H₁₀O₃ 142.15 Cyclic analog; used in polymer synthesis

Key Comparative Insights

Solubility and Polarity: The cyclohexyl group in this compound reduces water solubility compared to polar analogs like 4-hydroxy-2-oxobutanoic acid, which forms hydrogen bonds . Methylthio and aryl substituents (e.g., in 4-(4-chlorophenyl) derivatives) balance moderate hydrophobicity with functional reactivity .

Chemical Reactivity :

  • Hydroxy and carboxymethylsulfanyl groups enhance electrophilicity at the ketone, facilitating nucleophilic additions (e.g., in Michael adducts) .
  • Cyclohexyl and aryl groups provide steric hindrance, slowing reactions at the keto group but stabilizing intermediates via hydrophobic effects.

Biological Activity :

  • 4-(4-Chlorophenyl) derivatives exhibit antimicrobial activity due to halogen-enhanced membrane permeability .
  • Methylthio analogs participate in methionine metabolism, acting as precursors for glutathione synthesis .

Synthetic Utility: Aryl-substituted 4-oxobutanoic acids are synthesized via Friedel-Crafts acylation, while sulfanyl derivatives form via Michael addition . Cyclohexyl analogs may require specialized catalysts (e.g., Lewis acids) for efficient acylation.

Research Findings

  • Metabolic Pathways: 4-Methylthio-2-oxobutanoic acid is a key intermediate in methionine catabolism, linking to cysteine biosynthesis .
  • Drug Design: Chlorophenyl and cyclopropylamino substituents in 4-oxobutanoic acids improve pharmacokinetic properties, such as blood-brain barrier penetration .
  • Material Science : Cyclohexane-fused derivatives (e.g., 4-oxocyclohexanecarboxylic acid) are used in polyesters due to their rigid backbone .

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